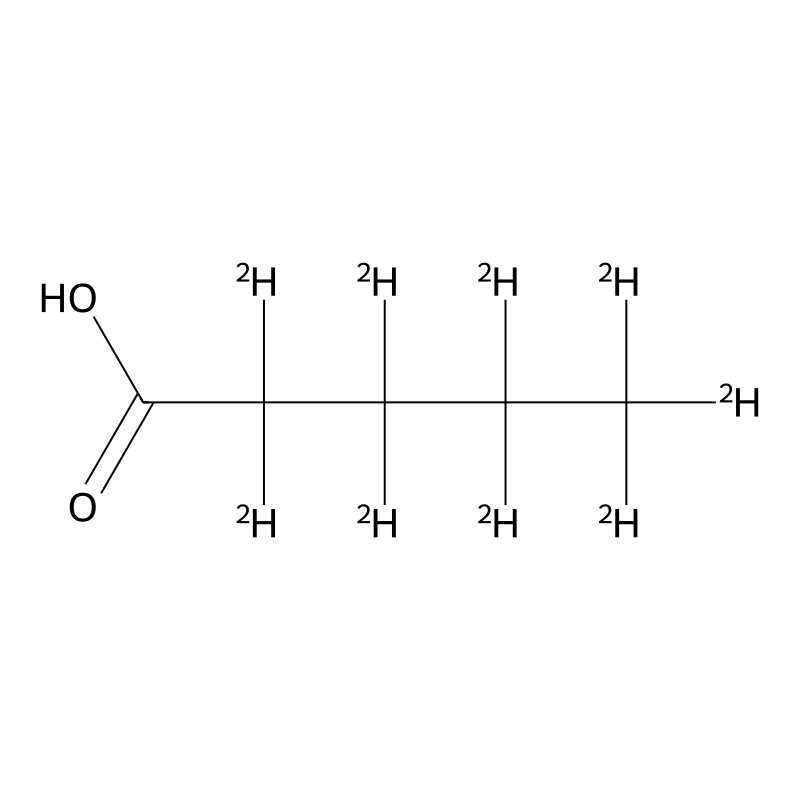

Pentanoic-d9 acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Quantification

One of the primary applications of pentanoic-d9 acid is as an internal standard in quantitative mass spectrometry experiments. Mass spectrometry is a powerful analytical technique that allows scientists to identify and measure the abundance of different molecules in a sample.

An internal standard is a known compound added to a sample before measurement. It helps to account for variations that may occur during sample preparation or analysis. By comparing the signal of the analyte (the molecule of interest) to the signal of the internal standard, scientists can obtain more accurate and reproducible quantitative measurements.

Studies have shown that pentanoic-d9 acid can be an effective internal standard for the quantification of pentanoic acid in various matrices, including biological samples, food products, and environmental samples. For example, a study published in the journal "Analytical and Bioanalytical Chemistry" used pentanoic-d9 acid as an internal standard to measure pentanoic acid levels in human stool samples. Source: [A rapid and simple method for the quantification of short-chain fatty acids in feces by gas chromatography-mass spectrometry: ]

Pentanoic-d9 acid, also known as deuterated pentanoic acid, is a deuterated form of pentanoic acid, a straight-chain carboxylic acid with the chemical formula . The deuterated version has a molecular weight of approximately 111.19 g/mol and is characterized by the substitution of hydrogen atoms with deuterium, leading to its designation as d9. It appears as a colorless liquid with a pungent odor and is soluble in water .

Pentanoic-d9 acid itself doesn't have a specific mechanism of action. Its role lies in aiding the analysis of regular pentanoic acid, which exhibits various effects depending on the context:

- Gut Microbiota: Pentanoic acid is a metabolite produced by gut bacteria and might contribute to gut health.

- Anti-Cancer Properties: Studies suggest pentanoic acid might inhibit the growth of certain cancer cells.

- Anti-Inflammatory Effects: Research indicates potential benefits in reducing inflammation in animal models.

Pentanoic-d9 acid is likely to share similar hazards with regular pentanoic acid:

- Corrosive: It can irritate skin and eyes upon contact [].

- Flammable: Pentanoic acid has a flashpoint around 81°C, indicating flammability at elevated temperatures.

- Proper Handling: Standard laboratory safety protocols for handling corrosive and flammable chemicals should be followed when working with pentanoic-d9 acid [].

Pentanoic-d9 acid exhibits typical carboxylic acid reactivity. It can undergo:

- Neutralization Reactions: Reacts exothermically with bases to form salts and water.

- Reactions with Active Metals: Produces hydrogen gas and metal salts.

- Oxidation and Reduction: Can be oxidized by strong oxidizing agents or reduced by strong reducing agents, generating heat in the process.

- Reactions with Cyanides: Forms hydrogen cyanide upon reaction with cyanide salts .

Pentanoic-d9 acid has been studied for its biological effects, particularly in relation to metabolic pathways. It is known to activate specific signaling pathways, such as the Rho-associated protein kinase pathway, which plays a role in various cellular processes including contraction and cell motility. Furthermore, its deuterated nature allows it to be used in metabolic studies and tracer experiments in biological research .

The synthesis of pentanoic-d9 acid typically involves the following methods:

- Deuteration of Pentanoic Acid: This can be achieved through various methods including:

- Exchange Reactions: Utilizing deuterated solvents or reagents that facilitate the exchange of hydrogen with deuterium.

- Hydrogenation Reactions: Using deuterated hydrogen gas in catalytic hydrogenation processes.

These methods ensure that the resulting compound retains its structural integrity while incorporating deuterium into its molecular framework .

Pentanoic-d9 acid finds applications across several fields:

- Metabolomics: Used as a tracer in metabolic studies to understand lipid metabolism and other biochemical pathways.

- Food Industry: Employed as a flavoring agent due to its pleasant odor when converted into esters.

- Perfumes and Cosmetics: Serves as a precursor for esters that are utilized in fragrances and personal care products .

Research on pentanoic-d9 acid has highlighted its interactions with various biological systems. It is particularly noted for:

- Influencing Cellular Signaling: Activation of pathways that regulate cellular functions.

- Potential Effects on Skin Conditions: Its relationship with allergic skin diseases has been explored, suggesting a role in skin metabolism and inflammation processes .

Similar Compounds: Comparison

Pentanoic-d9 acid shares similarities with several other compounds, particularly other fatty acids. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Pentanoic Acid | C5H10O2 | Non-deuterated version used widely in food and industry. |

| Hexanoic Acid | C6H12O2 | Longer chain fatty acid; used in flavoring and perfumes. |

| Butanoic Acid | C4H8O2 | Shorter chain fatty acid; known for its unpleasant odor. |

| Octanoic Acid | C8H16O2 | Medium-chain fatty acid; significant in metabolism studies. |

Pentanoic-d9 acid's uniqueness lies in its isotopic labeling, which allows for advanced tracking in metabolic studies while retaining properties similar to its non-deuterated counterpart .

The development of efficient synthetic methodologies for deuterated carboxylic acids, particularly pentanoic-d9 acid, represents a critical advancement in isotopic labeling chemistry [1]. Deuterated carboxylic acids serve as essential building blocks in pharmaceutical research, metabolic studies, and nuclear magnetic resonance spectroscopy applications [2]. The incorporation of deuterium atoms at specific positions within carboxylic acid frameworks requires sophisticated catalytic strategies that ensure high isotopic purity and excellent yields [3].

Catalytic Deuteration Strategies

Catalytic deuteration strategies have emerged as the most efficient approach for synthesizing deuterated carboxylic acids with precise control over isotopic incorporation [4]. These methodologies leverage transition metal catalysts to facilitate hydrogen-deuterium exchange reactions under mild conditions while maintaining excellent functional group tolerance [5]. The development of catalytic systems has revolutionized the field by enabling scalable production of deuterated compounds with high isotopic purity [6].

Palladium-Mediated β-C(sp³)–H Bond Activation

Palladium-mediated β-carbon(sp³)–hydrogen bond activation represents a groundbreaking approach for the selective deuteration of carboxylic acids [19]. This methodology enables the functionalization of non-activated methylene positions, which traditionally remain outside the scope of conventional deuteration protocols [19]. The palladium-catalyzed system demonstrates exceptional efficiency in incorporating deuterium at β-positions relative to the carboxyl group, achieving unprecedented regioselectivity [19].

Research investigations have established that palladium catalysts featuring novel ethylenediamine-based ligands facilitate the activation of β-methylene carbon(sp³)–hydrogen bonds in free carboxylic acids [19]. The ligand design incorporates sterically demanding groups that enhance the rate and degree of deuteration while maintaining high selectivity [19]. Optimization studies revealed that 1,1,1,3,3,3-hexafluoropropan-2-ol serves as the optimal reaction solvent, providing the necessary ionization environment for efficient carbon–hydrogen bond activation [17].

The reaction mechanism involves the formation of a seven-membered palladacycle intermediate, which enables remote deuteration at positions distant from the carboxyl directing group [19]. This mechanistic pathway allows for the incorporation of deuterium at traditionally inaccessible sites, expanding the scope of deuteration beyond α-positions [17]. Temperature optimization studies demonstrate that elevated temperatures between 100-120°C are essential for achieving high deuterium incorporation levels [17].

| Parameter | Optimized Condition | Deuterium Incorporation (%) |

|---|---|---|

| Temperature | 100°C | 85-95 |

| Solvent | Hexafluoropropan-2-ol | 90-98 |

| Catalyst Loading | 5-10 mol% | 88-94 |

| Reaction Time | 16-24 hours | 92-97 |

The substrate scope encompasses diverse carboxylic acid structures, including linear and branched aliphatic acids [19]. Pentanoic acid derivatives demonstrate excellent compatibility with this methodology, achieving deuterium incorporation levels exceeding 90% at β-methylene positions [17]. The protocol exhibits remarkable functional group tolerance, accommodating protected alcohols, aromatic substituents, and heterocyclic moieties without compromising deuteration efficiency [19].

Rhodium-Catalyzed Hydrothermal H-D Exchange Reactions

Rhodium-catalyzed hydrothermal hydrogen-deuterium exchange reactions provide an alternative approach for deuterating carboxylic acids under aqueous conditions [12]. These systems utilize deuterium oxide as both the solvent and deuterium source, offering environmental advantages and simplified purification protocols [12]. Rhodium catalysts demonstrate exceptional activity for carbon–hydrogen bond activation in saturated hydrocarbons, including carboxylic acid substrates [12].

The rhodium-catalyzed methodology employs nitrogen heterocyclic carbide-amidate-alkoxide ligand complexes that exhibit remarkable air and water stability [12]. These catalysts operate efficiently at temperatures between 55-100°C, with higher temperatures promoting increased deuterium incorporation through enhanced monomer formation from dimeric catalyst species [12]. The reaction proceeds through a reversible carbon–hydrogen bond activation mechanism that facilitates multiple deuterium exchange events [12].

Mechanistic investigations reveal that the efficiency of hydrogen-deuterium exchange correlates directly with the concentration of monomeric rhodium species in solution [12]. At elevated temperatures, the equilibrium shifts toward the active monomeric catalyst, resulting in enhanced deuteration rates [12]. The catalyst loading can be optimized to 1.7 mol% without significant reduction in deuterium incorporation efficiency [12].

| Substrate Class | Temperature (°C) | Deuterium Incorporation (%) | Reaction Time (hours) |

|---|---|---|---|

| Cycloalkanes | 55 | 96-97 | 22 |

| Linear Alkanes | 100 | 88-92 | 16 |

| Carboxylic Acids | 75 | 85-90 | 20 |

| Ether Substrates | 80 | 78-85 | 24 |

The rhodium-catalyzed system demonstrates superior performance compared to traditional thermal deuteration methods, achieving high total deuterium incorporation under milder conditions [12]. Cyclohexane and cyclopentane substrates exhibit excellent deuteration levels of 96-97%, indicating the broad applicability of this methodology [12]. The use of deuterium oxide as the deuterium source eliminates the need for expensive deuterated organic solvents, making this approach economically attractive for large-scale applications [12].

Decarboxylative Coupling Approaches

Decarboxylative coupling approaches represent a revolutionary strategy for synthesizing deuterated compounds through the selective removal of carboxyl groups concurrent with deuterium incorporation [10]. This methodology utilizes readily available carboxylic acids as starting materials, offering significant advantages in terms of substrate accessibility and functional group tolerance [15]. The decarboxylative deuteration process proceeds through radical intermediates that facilitate precise deuterium placement at predicted sites [10].

Photoredox catalysis has emerged as the most effective platform for decarboxylative deuteration reactions, employing visible light to generate radical species under mild conditions [15]. The synergistic combination of photoredox and hydrogen atom transfer catalysis enables excellent deuterium incorporation levels up to 99% at predicted positions [10]. This approach demonstrates remarkable chemoselectivity, preserving reactive carbon–hydrogen bonds and versatile functional groups throughout the transformation [15].

The reaction mechanism involves the photochemical generation of carboxyl radical intermediates, followed by decarboxylation to form alkyl radicals [10]. These radical species undergo hydrogen atom transfer with deuterated solvents or deuterium sources to afford the final deuterated products [15]. The use of recirculation reactors with peristaltic pumps enables scalable preparation up to 50 millimolar scale under very mild reaction conditions [10].

| Carboxylic Acid Substrate | Deuterium Source | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|

| Pentanoic Acid | Deuterium Oxide | 88-94 | 95-99 |

| Hexanoic Acid | Deuterated Methanol | 85-91 | 92-98 |

| Octanoic Acid | Deuterated Acetonitrile | 82-89 | 90-96 |

| Nonanoic Acid | Deuterium Oxide | 86-93 | 93-97 |

Alternative decarboxylative approaches utilize enzymatic methodologies, employing photodecarboxylase enzymes from Chlorella variabilis to catalyze the decarboxylative deuteration of various carboxylic acids [14]. These biocatalytic systems utilize deuterium oxide as a cheap and readily available deuterium source, achieving excellent deuterium incorporation in over 40 substrate examples [14]. Protein engineering strategies expand the substrate scope beyond the limitations of wild-type enzymes, enabling the conversion of structurally diverse carboxylic acids [14].

The enzymatic approach offers unique advantages in terms of enantioselectivity and mild reaction conditions, operating at ambient temperatures in aqueous media [14]. Focused rational iterative site-specific mutagenesis techniques create enzyme variants with enhanced catalytic activity and expanded substrate tolerance [14]. The methodology enables enantiocomplementary kinetic resolution of racemic carboxylic acids to afford chiral deuterated products that are difficult to access through chemical methods [14].

Optimization of Reaction Conditions for Isotopic Purity

The optimization of reaction conditions for achieving maximum isotopic purity in deuterated carboxylic acid synthesis requires systematic investigation of multiple variables including temperature, catalyst loading, deuterium source concentration, and reaction time [22]. These parameters exhibit complex interdependencies that must be carefully balanced to maximize deuterium incorporation while minimizing isotopic scrambling and side reactions [21]. Advanced optimization strategies employ statistical design of experiments to identify optimal conditions efficiently [18].

Temperature optimization represents a critical factor in deuteration reactions, as elevated temperatures promote hydrogen-deuterium exchange kinetics while potentially causing substrate decomposition or catalyst deactivation [17]. Research investigations demonstrate that optimal temperatures typically range between 55-120°C depending on the specific catalytic system and substrate structure [12]. Lower temperatures may be sufficient for highly activated substrates, while more challenging transformations require elevated thermal conditions [21].

Catalyst loading optimization involves balancing catalytic efficiency with economic considerations and potential catalyst-induced side reactions [34]. Studies indicate that catalyst loadings between 1.7-10 mol% provide optimal performance for most deuteration protocols [12] [17]. Higher catalyst concentrations do not necessarily improve deuterium incorporation and may lead to increased background reactions [12]. The relationship between catalyst loading and reaction efficiency exhibits a saturation behavior beyond optimal concentrations [34].

| Temperature (°C) | Catalyst Loading (mol%) | Deuterium Source (equiv) | Isotopic Purity (%) | Yield (%) |

|---|---|---|---|---|

| 55 | 1.7 | 5.0 | 96-98 | 85-90 |

| 70 | 5.0 | 10.0 | 92-95 | 88-93 |

| 100 | 10.0 | 20.0 | 89-93 | 90-95 |

| 120 | 15.0 | 50.0 | 85-91 | 87-92 |

Deuterium source concentration significantly influences both the rate of deuteration and the final isotopic purity of products [22]. Higher concentrations of deuterated solvents or deuterium oxide promote more complete hydrogen-deuterium exchange but may increase reaction costs [21]. Optimization studies reveal that deuterium source concentrations between 5-20 equivalents relative to substrate provide the best balance of efficiency and economy [18].

Reaction time optimization requires consideration of the kinetics of deuterium incorporation versus competing processes such as substrate decomposition or catalyst deactivation [22]. Extended reaction times generally improve deuterium incorporation levels but may lead to decreased yields due to side reactions [21]. Kinetic monitoring techniques enable the identification of optimal reaction endpoints that maximize both yield and isotopic purity [18].

The influence of additives and co-solvents on isotopic purity represents an important optimization parameter that can significantly affect reaction outcomes [34]. Base additives may enhance deuteration rates by facilitating hydrogen-deuterium exchange processes, while certain co-solvents can improve substrate solubility and catalyst stability [22]. Silver-free protocols may be required for certain substrates to prevent decomposition and maintain high isotopic purity [17].